N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine
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Overview
Description
N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound featuring a pyrimidine core substituted with a quinoxaline-piperazine moiety
Mechanism of Action
Target of Action
N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been reported to exhibit various pharmacological activities, such as anti-cancer, anti-proliferative, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways related to the pharmacological activities mentioned above .
Result of Action
One quinoxaline derivative has been reported to induce g0/g1 phase cell cycle arrest and apoptosis in a dose-dependent manner on the smmc-7721 cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline derivative, which is then reacted with piperazine. The resulting intermediate is further reacted with a pyrimidine derivative under controlled conditions to yield the final product.
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Step 1: Synthesis of Quinoxaline Derivative
Reagents: 2-nitroaniline, glyoxal
Conditions: Reflux in ethanol
Reaction: Formation of quinoxaline through cyclization
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Step 2: Formation of Piperazine Intermediate
Reagents: Quinoxaline derivative, piperazine
Conditions: Heating in an appropriate solvent (e.g., DMF)
Reaction: Nucleophilic substitution to form the piperazine-quinoxaline intermediate
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Step 3: Final Coupling with Pyrimidine
Reagents: Piperazine-quinoxaline intermediate, 4-methyl-6-chloropyrimidine
Conditions: Base (e.g., K2CO3) in DMF, elevated temperature
Reaction: Nucleophilic aromatic substitution to yield the final compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions, such as hydrogenation, can be used to modify the quinoxaline or pyrimidine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild to moderate conditions.
Reduction: Hydrogen gas with a palladium catalyst; reactions are usually conducted under atmospheric or elevated pressure.
Substitution: Bases like K2CO3 or NaH, solvents such as DMF or DMSO, and elevated temperatures.
Major Products
Oxidation Products: N-oxide derivatives
Reduction Products: Reduced quinoxaline or pyrimidine derivatives
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile or electrophile used
Scientific Research Applications
N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine
- This compound derivatives
- Other quinoxaline-piperazine-pyrimidine compounds
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Compared to other similar compounds, it may exhibit enhanced binding affinity to certain biological targets, making it a valuable candidate for drug development.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its complex structure and versatile reactivity make it a valuable tool in research and potential therapeutic applications. Further studies are needed to fully explore its potential and optimize its use in industrial and medicinal chemistry.
Properties
IUPAC Name |
N-ethyl-4-methyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-3-20-19-22-14(2)12-17(24-19)25-8-10-26(11-9-25)18-13-21-15-6-4-5-7-16(15)23-18/h4-7,12-13H,3,8-11H2,1-2H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARMFGJGTZUUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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